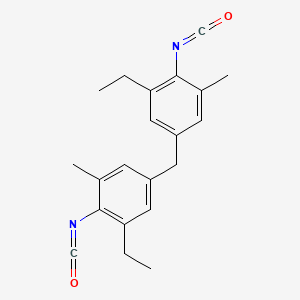
1-Methyl-1-propylpiperidin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1-propylpiperidin-1-ium is a quaternary ammonium compound with the molecular formula C9H20N. It is known for its use in various scientific and industrial applications, particularly in the field of ionic liquids and battery materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Methyl-1-propylpiperidin-1-ium can be synthesized through a series of chemical reactions involving piperidine derivatives. One common method involves the alkylation of piperidine with methyl and propyl halides under controlled conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified through distillation or recrystallization to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-1-propylpiperidin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, nucleophiles; reactions are often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted piperidine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-Methyl-1-propylpiperidin-1-ium has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent.
Mecanismo De Acción
The mechanism of action of 1-Methyl-1-propylpiperidin-1-ium involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in their function. The pathways involved in its action include signal transduction, metabolic regulation, and cellular communication .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methyl-1-ethylpiperidin-1-ium
- 1-Methyl-1-butylpiperidin-1-ium
- 1-Methyl-1-isopropylpiperidin-1-ium
Uniqueness
1-Methyl-1-propylpiperidin-1-ium is unique due to its specific alkyl chain length, which imparts distinct physicochemical properties. These properties influence its solubility, reactivity, and interactions with other molecules, making it suitable for specific applications in ionic liquids and battery materials .
Propiedades
Número CAS |
608140-11-0 |
|---|---|
Fórmula molecular |
C9H20N+ |
Peso molecular |
142.26 g/mol |
Nombre IUPAC |
1-methyl-1-propylpiperidin-1-ium |
InChI |
InChI=1S/C9H20N/c1-3-7-10(2)8-5-4-6-9-10/h3-9H2,1-2H3/q+1 |
Clave InChI |
OGLIVJFAKNJZRE-UHFFFAOYSA-N |
SMILES canónico |
CCC[N+]1(CCCCC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[3,5-Bis(trimethylsilyl)thiene-2,4-diyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)](/img/structure/B12576172.png)
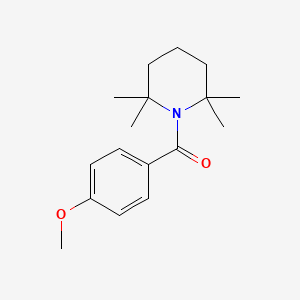
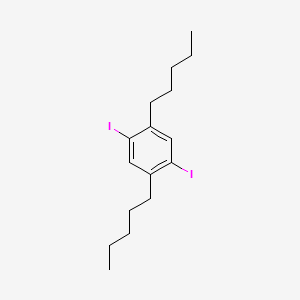

![Acetamide,N,N-bis(isopropyl)-2-[[1-[2-(4-methyl-piperidin-1-YL)-2-oxoethyl]-1H-benzo[D]imidazol-2-YL]thio]-](/img/structure/B12576195.png)
![[Ethene-1,2-diyldi(4,1-phenylene)]diboronic acid](/img/structure/B12576206.png)
![Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-methylbutyl)-](/img/structure/B12576213.png)
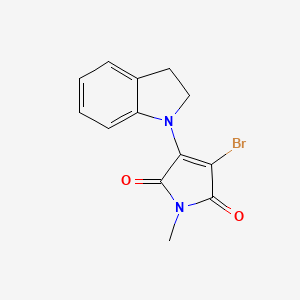
![N-[2-(Butylsulfanyl)ethyl]-3-(trimethoxysilyl)propan-1-amine](/img/structure/B12576226.png)
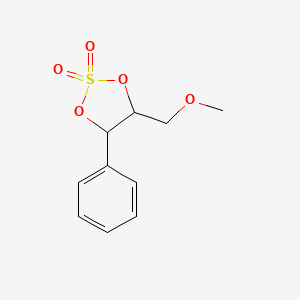
![N~1~-(2,2-Diphenylethyl)-N~2~-[1-(naphthalen-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B12576245.png)
![4-Methoxy-2-{[(morpholin-4-yl)methyl]sulfanyl}phenol](/img/structure/B12576251.png)
![Oxirane, 2-phenyl-3-[(triphenylmethoxy)methyl]-, (2S,3S)-](/img/structure/B12576256.png)
